(Z)-3-(4-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid
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Overview
Description
The compound contains several functional groups including a methoxycarbonyl group, a benzylidene group, a thioxothiazolidinone group, a butanamido group, and a benzoic acid group . Each of these groups contributes to the overall properties of the compound.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The methoxycarbonyl group, for example, is an organyl group of formula ‒COOMe .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxycarbonyl group could increase the compound’s reactivity .Scientific Research Applications
Antimicrobial Properties
- A study synthesized a series of compounds related to the specified chemical and found that some of these compounds, including closely related structures, exhibited significant antimicrobial activity against S. aureus ATCC No. 25923 (Frolov et al., 2017).
Anticancer Activity
- Some derivatives of 4-thiazolidinones containing benzothiazole moiety, closely related to the specified compound, have been screened for antitumor activity. A few of these compounds showed significant activity against various cancer cell lines (Havrylyuk et al., 2010).
Inhibitory Effects on Enzymes
- Compounds structurally related to the specified chemical have been studied for their inhibitory effects on the aldose reductase enzyme. The study found some compounds to be potent inhibitors with submicromolar IC50 values, indicating potential for diabetic complications treatment (Kučerová-Chlupáčová et al., 2020).
Supramolecular Structures
- Research on the crystal structures of compounds similar to "(Z)-3-(4-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid" has provided insights into their molecular arrangements and interactions. These studies are crucial for understanding the physical and chemical properties of these compounds (Delgado et al., 2005).
Novel Synthesis Methods
- Some research has been conducted on novel methods of synthesizing related compounds, which is important for pharmaceutical and chemical industries. These methods offer insights into more efficient and cost-effective production of these compounds (Shao, 1995).
Safety and Hazards
properties
IUPAC Name |
3-[4-[(5Z)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6S2/c1-31-22(30)15-9-7-14(8-10-15)12-18-20(27)25(23(32)33-18)11-3-6-19(26)24-17-5-2-4-16(13-17)21(28)29/h2,4-5,7-10,12-13H,3,6,11H2,1H3,(H,24,26)(H,28,29)/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYIGRSYZBZZOK-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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